Stereochemistry Drives Cryptophycin Bioactivity
The (R)-enantiomer of 3-amino-2-methylpropanoic acid is the essential stereochemical precursor for bioactive cryptophycin 1, whereas the (S)-antipode yields antifungal agents that are either inactive or weakly active in vivo [1]. The Cbz-protected (R)-form (this compound) ensures retention of this critical stereochemistry during multi-step peptide assembly, unlike racemic mixtures or the (S)-form (CAS 637337-65-6) which would lead to inactive final products [2].
| Evidence Dimension | Antifungal bioactivity of cryptophycin 1 derived from each enantiomer |
|---|---|
| Target Compound Data | Active in vivo (antifungal for immunodeficient patients) |
| Comparator Or Baseline | (S)-3-amino-2-methylpropanoic acid: inactive or weakly active in vivo |
| Quantified Difference | Qualitative: Active vs. Inactive/Weakly active |
| Conditions | In vivo antifungal efficacy; cryptophycin 1 derived from respective β²-amino acid precursors |
Why This Matters
This stereochemical specificity mandates procurement of the single (R)-enantiomer for any cryptophycin analog synthesis program; using the (S)-form or racemate would yield inactive compounds and waste synthetic effort.
- [1] European Commission, CORDIS. (2023). A direct photocatalytic access to chiral β2-amino acids from alkenes using CO2 as the carbon source (Project 101108702). Periodic Reporting: cryptophycin 1 produced from (R)-3-amino-2-methylpropanoic acid is frequently used as an antifungal drug; (S)-antipode either inactive or weakly active in vivo. View Source
- [2] Eli Lilly and Company. (2002). Optical resolution of aminoisobutyric acid. US Patent. (R)-(−)-Aminoisobutyric acid is a useful intermediate in convergent synthesis of cryptophycin molecules. View Source
